molecular formula C124H203F3N36O34 B6295723 Pseudin-2 Trifluoroacetate CAS No. 388602-02-6

Pseudin-2 Trifluoroacetate

Cat. No.: B6295723
CAS No.: 388602-02-6
M. Wt: 2799.2 g/mol
InChI Key: RZSAYIXVXMIPLM-VDOVUREESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Antimicrobial Peptides (AMPs) in Modern Therapeutics

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a primary defense mechanism for a wide range of organisms, from bacteria to humans. nih.govtandfonline.combenthamdirect.com These peptides are considered ancient mediators of host defense. nih.govbenthamdirect.com In an era marked by the escalating threat of antibiotic resistance, AMPs have emerged as promising candidates for the development of new therapeutic agents. nih.govbenthamdirect.comfrontiersin.org Their broad-spectrum activity against bacteria, fungi, and viruses, coupled with a lower propensity for inducing resistance compared to conventional antibiotics, makes them a focal point of modern therapeutic research. nih.govtandfonline.comfrontiersin.org The scientific community is actively exploring the vast diversity of AMPs found in nature to identify novel candidates for drug development. nih.govfrontiersin.org

Discovery and Isolation of Pseudin-2 from Natural Sources

Pseudin-2 was first isolated from the skin of the South American paradoxical frog, Pseudis paradoxa. nih.govmdpi.comnih.govmedchemexpress.com Frog skin is a well-known rich source of biologically active peptides, including a variety of AMPs. tandfonline.comscispace.com The discovery of Pseudin-2 was the result of systematic screening of skin secretions from this particular frog species for compounds with antimicrobial activity. nih.govresearchgate.net

Four structurally related peptides, named pseudins 1-4, were identified in the skin extract of Pseudis paradoxa. nih.gov Among these, Pseudin-2 was found to be the most abundant and demonstrated the most potent antimicrobial action. nih.govbiosyn.com The isolation process typically involves extraction from the frog's skin, followed by purification techniques such as high-pressure liquid chromatography to separate the individual peptides. nih.govscispace.com

Significance of Pseudin-2 Trifluoroacetate (B77799) as a Research Compound

For research purposes, peptides like Pseudin-2 are often synthesized in the laboratory to ensure a pure and consistent supply. During chemical synthesis and purification, a counterion is necessary to solubilize the peptide, and trifluoroacetic acid (TFA) is commonly used for this purpose. scispace.comi.moscow The resulting salt, Pseudin-2 trifluoroacetate, is therefore a standard and stable form of the peptide used in many research settings.

The significance of this compound as a research compound lies in its potential to serve as a model for understanding the mechanisms of action of AMPs. nih.gov Researchers utilize this compound to investigate how AMPs interact with and disrupt microbial membranes, a key aspect of their antimicrobial function. nih.govmdpi.com Furthermore, by studying the structure-activity relationship of Pseudin-2 and its analogues, scientists can design new peptides with enhanced antimicrobial potency and reduced toxicity to mammalian cells. mdpi.comnih.gov This research is crucial for the development of new anti-infective therapies. nih.govmdpi.comnih.gov

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C122H202N36O32.C2HF3O2/c1-19-65(14)98(154-94(165)57-134-103(170)76(36-39-88(127)159)142-111(178)82(48-70-31-23-22-24-32-70)151-118(185)97(64(12)13)155-107(174)75(35-27-30-44-125)140-105(172)73(33-25-28-42-123)141-110(177)80(46-61(6)7)146-101(168)68(17)138-108(175)85(51-90(129)161)149-109(176)79(45-60(4)5)139-93(164)54-126)119(186)152-83(49-71-55-132-58-135-71)112(179)143-77(38-41-95(166)167)104(171)137-69(18)102(169)157-99(66(15)20-2)120(187)144-74(34-26-29-43-124)106(173)147-81(47-62(8)9)115(182)158-100(67(16)21-3)121(188)153-87(53-92(131)163)114(181)150-86(52-91(130)162)113(180)148-84(50-72-56-133-59-136-72)116(183)156-96(63(10)11)117(184)145-78(122(189)190)37-40-89(128)160;3-2(4,5)1(6)7/h22-24,31-32,55-56,58-69,73-87,96-100H,19-21,25-30,33-54,57,123-126H2,1-18H3,(H2,127,159)(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H,132,135)(H,133,136)(H,134,170)(H,137,171)(H,138,175)(H,139,164)(H,140,172)(H,141,177)(H,142,178)(H,143,179)(H,144,187)(H,145,184)(H,146,168)(H,147,173)(H,148,180)(H,149,176)(H,150,181)(H,151,185)(H,152,186)(H,153,188)(H,154,165)(H,155,174)(H,156,183)(H,157,169)(H,158,182)(H,166,167)(H,189,190);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSAYIXVXMIPLM-VDOVUREESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C124H203F3N36O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2799.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Production Methodologies for Pseudin 2 Trifluoroacetate

Solid-Phase Peptide Synthesis Approaches

The primary method for the chemical synthesis of Pseudin-2 is Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comnih.gov The process begins with the C-terminal amino acid of the Pseudin-2 sequence (Glutamine) being anchored to the solid support. peptide.com

The most common strategy employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. genscript.comwpmucdn.com In this approach, the Nα-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is base-labile. wpmucdn.com The side chains of reactive amino acids are protected by more permanent, acid-labile groups. peptide.com

The synthesis cycle for each amino acid addition consists of two main steps:

Deprotection: The Fmoc group from the N-terminus of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). wpmucdn.com This exposes a free amine group.

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine. wpmucdn.com Activation of the amino acid's carboxyl group is achieved using coupling reagents, such as diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma. wpmucdn.com

This cycle of deprotection and coupling is repeated for each amino acid in the Pseudin-2 sequence until the full 24-residue peptide is assembled. peptide.com The use of excess reagents helps to drive the reactions to completion, and these excesses are easily removed by washing the resin after each step. bachem.comnih.gov

Table 1: Pseudin-2 Peptide Sequence and Properties

Property Value
Full Sequence H-Gly-Leu-Asn-Ala-Leu-Lys-Lys-Val-Phe-Gln-Gly-Ile-His-Glu-Ala-Ile-Lys-Leu-Ile-Asn-Asn-His-Val-Gln-OH
Length (amino acids) 24
Molecular Formula C₁₂₂H₂₀₂N₃₆O₃₂
Molecular Weight 2685.17 g/mol

Purification Techniques and Salt Formation Implications (e.g., Trifluoroacetate (B77799) Salt)

Once the synthesis is complete, the peptide must be cleaved from the solid support resin and the side-chain protecting groups must be removed. wpmucdn.com This is typically accomplished in a single step using a strong acid cocktail. genscript.com Trifluoroacetic acid (TFA) is the most common and essential reagent for this cleavage process. thermofisher.comacs.org The peptide is treated with a high concentration of TFA, often with "scavengers" like water or triisopropylsilane (B1312306) (TIPS) to quench reactive cationic species generated from the protecting groups. chemrxiv.org

After cleavage, the crude peptide is precipitated and washed with a cold solvent like diethyl ether to remove the scavengers and byproducts. peptide.com The resulting product is a crude peptide that exists as a trifluoroacetate salt. This is because the strong acidity of TFA protonates the basic sites on the peptide, such as the N-terminal amino group and the side chains of basic amino acids (like Lysine (B10760008) and Histidine in Pseudin-2), leading to the formation of a stable ion pair with the trifluoroacetate anion (TFA⁻). novoprolabs.comacs.org

The purification of the crude peptide is almost universally performed using reversed-phase high-performance liquid chromatography (RP-HPLC). thermofisher.compeptide.com In this technique, TFA is intentionally added to the mobile phase (typically at a concentration of 0.1%) as an ion-pairing reagent. genscript.compeptide.com The TFA anions pair with the positively charged peptide molecules, masking their charge and improving the sharpness of the peaks during chromatographic separation, leading to higher purity. peptide.comomizzur.com

Consequently, the final, highly purified Pseudin-2 product is isolated as a lyophilized (freeze-dried) powder in the form of Pseudin-2 Trifluoroacetate. nih.gov The TFA content in the final peptide product can be significant, sometimes ranging from 10% to 40% by weight. omizzur.com While this salt form is a standard outcome of the synthesis and purification process, the presence of the TFA counter-ion can be problematic for certain biological experiments, as it has been shown to affect cell proliferation and other cellular functions. nih.govnih.govresearchgate.net Therefore, for specific research applications, additional steps may be required to exchange the trifluoroacetate for a more biologically benign counter-ion, such as acetate (B1210297) or hydrochloride. omizzur.comnih.govlifetein.com

Table 2: Common Reagents in Pseudin-2 Synthesis and Purification

Step Reagent/Technique Purpose
Synthesis Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly of the peptide chain on a solid support. bachem.com
Nα-Protection Fmoc (9-fluorenylmethyloxycarbonyl) Temporary protection of the N-terminal amine. wpmucdn.com
Cleavage & Deprotection Trifluoroacetic Acid (TFA) Cleaves the peptide from the resin and removes side-chain protecting groups. genscript.comthermofisher.com
Purification Reversed-Phase HPLC (RP-HPLC) Separates the target peptide from impurities. peptide.com
Ion-Pairing in HPLC Trifluoroacetic Acid (TFA) Improves peak shape and resolution during purification. peptide.comomizzur.com

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yields and purity is critical for obtaining functional Pseudin-2 for research. Several factors can be optimized during the synthesis and purification process. The accumulation of side products and incomplete reactions during the synthesis of long peptides can limit the final purity and isolated yield. nih.gov

Strategies to optimize the synthesis of peptides like Pseudin-2 include:

Coupling Reagents: The choice of coupling reagents and additives can significantly impact the efficiency of amino acid incorporation and minimize side reactions like racemization. wpmucdn.com

Reaction Conditions: Optimization of reaction parameters such as temperature, reagent concentrations, and reaction times can improve coupling efficiency. nih.gov For example, increasing the temperature (microwave heating) or using higher concentrations of amino acids has been shown to improve results in some cases. nih.gov

Washing Steps: Thorough washing between synthetic steps is crucial to remove excess reagents and byproducts, preventing them from interfering with subsequent reactions. bachem.com

HPLC Gradient Optimization: During purification, the gradient of the organic solvent (commonly acetonitrile) in the mobile phase can be adjusted to achieve better separation of the desired Pseudin-2 peptide from closely eluting impurities. peptide.com A shallower gradient can provide better resolution for complex crude peptide mixtures. peptide.com

Handling of "Difficult Sequences": Peptide sequences prone to on-resin aggregation can lead to failed synthesis. While not specifically detailed for Pseudin-2, general strategies to overcome this include the use of alternative solvents or the incorporation of special dipeptide units (pseudoprolines) to disrupt secondary structure formation during synthesis. luxembourg-bio.com

Structural Elucidation and Conformational Dynamics of Pseudin 2

Primary Amino Acid Sequence Analysis

The primary structure of Pseudin-2 consists of a 24-amino acid residue sequence. novoprolabs.com This specific sequence is fundamental to its physicochemical properties and subsequent higher-order structural organization.

Table 1: Primary Amino Acid Sequence of Pseudin-2

Sequence
H-Gly-Leu-Asn-Ala-Leu-Lys-Lys-Val-Phe-Gln-Gly-Ile-His-Glu-Ala-Ile-Lys-Leu-Ile-Asn-Asn-His-Val-Gln-OH

| One-Letter Code: GLNALKKVFQGIHEAIKLINNHVQ |

Secondary Structure Determination

Circular dichroism (CD) studies have been instrumental in determining the secondary structure of Pseudin-2. nih.govnovoprolabs.com These analyses reveal that the peptide's conformation is highly dependent on its environment. In aqueous solutions, Pseudin-2 tends to exist in an aggregated or random coil state. nih.govmdpi.com However, upon interaction with environments that mimic biological membranes, it undergoes a significant conformational change. nih.gov

In the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or lipid vesicles like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), Pseudin-2 adopts a well-defined α-helical structure. nih.govmdpi.comsahmri.org.au This transition from a disordered to an ordered state is a characteristic feature of many amphipathic, membrane-acting peptides. nih.govnovoprolabs.comnih.gov The α-helical conformation is crucial for its interaction with and perturbation of cell membranes. mdpi.com

The stability and degree of helicity in Pseudin-2 are sensitive to changes in its amino acid sequence. Strategic substitutions have been shown to modulate its secondary structure, which in turn affects its biological selectivity and activity.

Alanine (B10760859) Substitution: Replacing residues within the leucine-zipper motif with alanine generally maintains the α-helical structure. nih.gov

Lysine (B10760008) Substitution: Introducing additional lysine residues can enhance cationicity but may lead to a reduction in antifungal activities. nih.gov

Proline Substitution: Substituting Glycine at position 11 with Proline (in Ps-P analogues) introduces a bend in the peptide's structure, disrupting the continuous linear helix and creating two shorter α-helical segments. nih.gov This modification has been shown to play a role in enhancing bacterial cell selectivity. nih.gov

Table 2: Effect of Amino Acid Substitutions on Pseudin-2 Helicity

Substitution Type Position(s) Effect on α-Helicity Reference
Alanine Leucine-zipper motif ("a" and "d" positions) Helical structure is largely maintained. nih.gov
Lysine Leucine-zipper motif ("a" and "d" positions) Helicity is generally retained. nih.gov
Proline Gly11 → Pro Disrupts the linear α-helix, creating a bend. nih.gov

Tertiary Structure Characterization

While intrinsically disordered in aqueous solution, Pseudin-2 folds into a stable tertiary structure upon binding to membranes, which is essential for its function. nih.govmdpi.com

The three-dimensional structure of Pseudin-2 and its analogues in membrane-mimicking environments has been resolved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbiopharminternational.com These studies provide high-resolution atomic-level insights into its folded state. NMR analysis has revealed that in such environments, Pseudin-2 forms a nearly continuous, linear α-helix that extends from Leucine at position 2 (Leu²) to Glutamic acid at position 24 (Glu²⁴). nih.gov In contrast, an analogue with a Proline substitution at position 11 (Ps-P) shows a distinct bend at this position, flanked by two shorter α-helices. nih.govnih.gov

Helical wheel projections are used to visualize the distribution of amino acid residues along the α-helical axis. mdpi.comnih.govnih.gov For Pseudin-2, these projections clearly demonstrate its amphipathic character, with a distinct segregation of hydrophobic and hydrophilic (cationic) residues into separate faces of the helix. nih.govnih.gov This amphipathicity is a critical feature, as the hydrophobic face facilitates interaction with the lipid core of membranes, while the cationic face interacts with the negatively charged components on cell surfaces. researchgate.net The peptide possesses a leucine-zipper (LZ) motif, a heptad repeat sequence that contributes to its structural characteristics. mdpi.comnih.gov

Table 3: Distribution of Residues in Pseudin-2 Helical Wheel Projection

Face Residue Types Key Residues
Hydrophobic Face Nonpolar Leu, Ala, Val, Phe, Ile

| Hydrophilic/Cationic Face | Polar, Charged | Lys, Asn, Gln, His, Glu |

Table 4: Mentioned Compounds

Compound Name
Pseudin-2
Pseudin-2 Trifluoroacetate (B77799)
Alanine
Lysine
Proline
Glycine
Leucine
Glutamic acid
Trifluoroacetic acid
Trifluoroethanol (TFE)

Conformational Changes upon Interaction with Biological Membranes

The biological activity of Pseudin-2 is intrinsically linked to its ability to undergo significant structural transformations upon encountering biological membranes. In an aqueous solution, Pseudin-2 tends to exist in an aggregated state. nih.govnih.gov However, this changes dramatically upon interaction with membrane components. Research has shown that when Pseudin-2 binds to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, it dissociates into monomers. nih.govnih.gov

This dissociation is a precursor to a more profound conformational change that is critical for its antimicrobial function. Studies utilizing various biophysical techniques, particularly Circular Dichroism (CD) spectroscopy, have demonstrated that Pseudin-2 transitions from a largely random coil structure in aqueous environments to a well-defined α-helical conformation in the presence of membrane-mimicking environments, such as lipid vesicles. nih.govnih.gov This induced helicity is a hallmark of many membrane-active antimicrobial peptides. The tertiary structure of Pseudin-2 in a membrane-like environment has been characterized as a linear α-helix extending from the amino acid residue Leucine-2 to Glutamic acid-24. nih.gov

This structural transition is essential for its mechanism of action. The amphipathic nature of the newly formed α-helix allows the peptide to insert into and disrupt the lipid bilayer, leading to the formation of pores in both bacterial and fungal membranes. nih.govnih.gov This pore formation collapses the membrane potential and allows the leakage of intracellular contents, ultimately leading to cell death. nih.govnih.gov

The importance of this helical conformation is further underscored by studies on its analogues. For instance, an analogue with a Lysine substitution (Ps-K18) was also shown to adopt an elevated amphipathic α-helical structure. nih.govresearchgate.net Similarly, derivatives known as P2-LZ peptides also adopted α-helical structures in the presence of vesicles, with some showing even greater helicity than the parent Pseudin-2 peptide. nih.gov

The following tables summarize the conformational states of Pseudin-2 in different environments and the findings from Circular Dichroism studies.

Table 1: Conformational State of Pseudin-2 in Different Environments

Environment Dominant Conformation Reference
Aqueous Solution Aggregated, Random Coil nih.govnih.gov
Presence of Lipopolysaccharide (LPS) Monomeric nih.govnih.gov

Table 2: Secondary Structure Analysis of Pseudin-2 and its Derivatives by Circular Dichroism (CD) Spectroscopy

Peptide Environment Observed Secondary Structure Reference
Pseudin-2 Aqueous Solution Random Coil nih.gov
Pseudin-2 Fungal Cell Membrane Mimic (Vesicles) α-Helical nih.gov
P2-LZ Peptides (Derivatives) Fungal Cell Membrane Mimic (Vesicles) α-Helical (some with higher helicity than Pseudin-2) nih.gov

Mechanisms of Action of Pseudin 2 Trifluoroacetate at the Cellular and Subcellular Levels

Membrane Interaction and Disruption Pathways

The initial and primary mode of action for Pseudin-2 involves its interaction with the microbial cell membrane. nih.govresearchgate.net As a cationic and amphipathic peptide, Pseudin-2 is electrostatically attracted to the negatively charged components of bacterial and fungal cell membranes. nih.govnih.gov Upon reaching the membrane surface, it undergoes a conformational change, adopting an α-helical structure which facilitates its insertion into the lipid bilayer. nih.govnih.gov

Pore Formation Models (e.g., Reduction of Membrane Potential)

A key aspect of Pseudin-2's membranolytic activity is the formation of pores or channels in the target cell membrane. nih.govnih.gov This process leads to a collapse of the membrane potential, a critical factor for cellular energy production and transport processes. nih.govnih.gov The disruption of the membrane potential is a direct consequence of the unregulated flow of ions across the newly formed pores. nih.gov Scanning electron microscopy has revealed the formation of holes and torn sections on the surface of fungal cells treated with Pseudin-2, providing visual evidence of its pore-forming capabilities. nih.gov This membrane disruption is a direct mechanism of its antimicrobial action. researchgate.net

Release of Intracellular Materials

The pores created by Pseudin-2 are not only disruptive to the membrane potential but also lead to the leakage of essential intracellular components. nih.govnih.gov This includes the release of cytoplasmic materials necessary for the cell's survival. nih.gov The loss of these vital molecules and the inability to maintain osmotic balance ultimately contribute to cell death. nih.govresearchgate.net

Intracellular Targets and Molecular Interactions

Beyond its direct action on the cell membrane, Pseudin-2 can also exert its antimicrobial effects by targeting intracellular components. nih.govnih.gov

Cytoplasmic Entry Mechanisms

Following the disruption of the cell membrane, Pseudin-2 is able to translocate into the cytoplasm of the target organism. nih.govnih.gov This entry is facilitated by the very pores it creates, allowing the peptide to access a new set of intracellular targets. nih.gov

RNA Binding and Inhibition of Macromolecule Synthesis

Once inside the cytoplasm, Pseudin-2 has been shown to tightly bind to RNA. nih.govnih.gov This interaction is significant as it can lead to the inhibition of macromolecule synthesis, including protein synthesis. nih.govnih.gov By interfering with these fundamental cellular processes, Pseudin-2 further ensures the demise of the invading pathogen. nih.gov

Induction of Mitochondrial Reactive Oxygen Species (ROS) in Specific Organisms

While the primary mechanisms of Pseudin-2 are membrane disruption and inhibition of macromolecule synthesis, related studies on antimicrobial peptides suggest that interactions with mitochondria can also be a component of their killing mechanism. In some fungi, certain peptide analogs have been observed to penetrate the cell and target mitochondria, leading to the generation of mitochondrial reactive oxygen species (ROS). nih.gov This induction of ROS can cause significant oxidative stress and damage to the cell, ultimately triggering cell death pathways. nih.gov

Modulation of Host Cellular Responses (e.g., Anti-inflammatory Effects in LPS-Stimulated Cells)

Pseudin-2 and its analogues have demonstrated significant immunomodulatory capabilities, particularly in mitigating inflammatory responses in host cells stimulated by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and can lead to an overproduction of pro-inflammatory mediators. The anti-inflammatory action of Pseudin-2 is primarily attributed to its interaction with the Toll-like receptor 4 (TLR4) signaling pathway.

Research has shown that Pseudin-2 and its more recent analogue, Ps-K18, can effectively suppress the inflammatory cascade initiated by LPS in macrophage cell lines, such as RAW264.7. researchgate.netmdpi.com The underlying mechanism involves the inhibition of the formation of the TLR4-MD-2_LPS complex, which is a critical step in the activation of downstream inflammatory signaling. researchgate.net By interfering with this complex, Pseudin-2 prevents the activation of intracellular signaling pathways that lead to the production of inflammatory mediators.

Detailed studies on the analogue Ps-K18 have provided quantitative insights into its anti-inflammatory potency. In LPS-stimulated RAW264.7 macrophage cells, Ps-K18 was found to significantly reduce the production of nitric oxide (NO), a key inflammatory molecule. mdpi.com The inhibition of NO production is a direct indicator of the peptide's ability to quell the inflammatory response at a cellular level.

Furthermore, the anti-inflammatory effects of the Pseudin-2 family of peptides extend to the regulation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. In HEK-Blue™ hTLR4 cells, which are engineered to report on TLR4 activation, the Pseudin-2 analogue Ps-K18 demonstrated a dose-dependent inhibition of secreted embryonic alkaline phosphatase (SEAP) activity, a downstream reporter of NF-κB activation. mdpi.com This indicates that Pseudin-2 can directly interfere with the signaling cascade that leads to the transcription of genes responsible for producing inflammatory cytokines.

The ability of Pseudin-2 and its analogues to modulate these host cellular responses highlights their potential as therapeutic agents that not only combat bacterial infections directly but also control the potentially damaging inflammatory consequences of such infections.

Compound/AnalogueCell LineAssayConcentration% Inhibition
Ps-K18RAW264.7Nitrite Production10 µM15%
Ps-K18RAW264.7Nitrite Production20 µM43%
Ps-K18HEK-Blue™ hTLR4SEAP Activity5 µM19%
Ps-K18HEK-Blue™ hTLR4SEAP Activity10 µM27%
Ps-K18HEK-Blue™ hTLR4SEAP Activity20 µM40%

Spectrum of Biological Activities and Efficacy Studies of Pseudin 2 Trifluoroacetate and Its Analogs

Antimicrobial Efficacy Investigations

The antimicrobial power of Pseudin-2 stems from its ability to disrupt microbial cell membranes. nih.gov Upon interaction with biological membranes, it adopts an α-helical structure and forms pores, leading to the collapse of the membrane potential and the release of intracellular contents. nih.govnih.gov Furthermore, it can enter the cytoplasm and inhibit macromolecule synthesis by binding to RNA, contributing to its potent microbicidal effects. nih.gov Analogs have been designed, often through amino acid substitutions (e.g., with Lysine (B10760008) or Proline), to modulate properties like cationicity and amphipathicity, thereby influencing antimicrobial potency and cell selectivity. nih.govnih.gov

Pseudin-2 and its analogs have demonstrated significant efficacy against various Gram-negative bacteria. The parent peptide, Pseudin-2, is notably potent against Escherichia coli, with a reported minimum inhibitory concentration (MIC) as low as 2.5 µM. nih.gov Analogs, referred to as Ps series peptides, have shown comparable high antibacterial activity against Gram-negative species including E. coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. nih.gov For instance, the analog Ps-K18, which involves a Lysine substitution, maintained antibacterial activity similar to the parent Pseudin-2 against these pathogens. nih.gov However, further modifications, such as the introduction of Proline (Ps-P analogs), led to a significant decrease in antimicrobial activity against these bacteria. nih.govnih.gov Another synthetic analog, Pse-T2, was also shown to have strong growth inhibitory activity against Gram-negative bacilli. researchgate.net

Table 1: Minimum Inhibitory Concentrations (MIC) of Pseudin-2 and Analogs against Gram-Negative Bacteria

Compound Escherichia coli (µM) Pseudomonas aeruginosa (µM) Acinetobacter baumannii (µM) Salmonella typhimurium (µM)
Pseudin-2 2.5 nih.gov 12.5 nih.gov 6.25 nih.gov 6.25 nih.gov
Ps-K18 5 nih.gov 12.5 nih.gov 6.25 nih.gov 6.25 nih.gov
Ps-K14-K18 5 nih.gov 12.5 nih.gov 6.25 nih.gov 6.25 nih.gov
Ps-K18-P 25 nih.gov 50 nih.gov 50 nih.gov 50 nih.gov
Ps-K14-K18-P 25 nih.gov 50 nih.gov 50 nih.gov 50 nih.gov

The activity of Pseudin-2 against Gram-positive bacteria is generally lower than against Gram-negative species. For Staphylococcus aureus, the MIC for Pseudin-2 has been reported at 80 µM. nih.gov The development of analogs has aimed to improve this activity or at least maintain it while enhancing other properties. However, some modifications have been shown to reduce efficacy against Gram-positive strains. nih.gov For example, the analogs Ps-K18 and Ps-K14-K18 showed a 2- to 4-fold decrease in antibacterial activity against Gram-positive bacteria like S. aureus, Bacillus subtilis, and Staphylococcus epidermidis when compared to the parent Pseudin-2. nih.gov The introduction of a Proline residue in the Ps-P series analogs resulted in even more drastic decreases in antimicrobial activity. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Pseudin-2 and Analogs against Gram-Positive Bacteria

Compound Staphylococcus aureus (µM) Bacillus subtilis (µM) Staphylococcus epidermidis (µM)
Pseudin-2 12.5 nih.gov 6.25 nih.gov 12.5 nih.gov
Ps-K18 25 nih.gov 12.5 nih.gov 25 nih.gov
Ps-K14-K18 50 nih.gov 25 nih.gov 50 nih.gov
Ps-K18-P >100 nih.gov 50 nih.gov >100 nih.gov
Ps-K14-K18-P >100 nih.gov 100 nih.gov >100 nih.gov

A critical area of research is the efficacy of these peptides against bacteria that have developed resistance to conventional antibiotics. Analogs of Pseudin-2 have shown considerable promise in this domain. The Ps series peptides demonstrated potent antibacterial activities against multidrug-resistant Gram-negative bacteria, proving as effective as the parent peptide. nih.gov In contrast, the Ps-P series peptides exhibited much lower activity against these resistant strains. nih.gov A synthetic, non-toxic analog named Pse-T2 was found to be effective against multidrug-resistant strains of Escherichia coli, P. aeruginosa, and S. aureus. researchgate.net In vivo studies using a mouse wound model infected with MDR P. aeruginosa showed that treatment with Pse-T2 led to improved wound healing and eradication of the bacteria. researchgate.net

Table 3: Efficacy of Pseudin-2 Analogs against Multidrug-Resistant (MDR) Bacteria

Compound MDR Target Organism(s) Observed Effect
Ps Series Peptides Gram-negative bacteria Potent antibacterial activity, comparable to Pseudin-2. nih.gov
Ps-P Series Peptides Gram-negative bacteria Much lower activity compared to Ps series. nih.gov
Pse-T2 E. coli, P. aeruginosa, S. aureus Effective growth inhibition; successful in vivo treatment of MDR P. aeruginosa wound infection. researchgate.net

The biological activity of Pseudin-2 extends to fungal pathogens. The parent peptide showed activity against Candida albicans, with a reported MIC of 130 µM. nih.gov Research into its analogs has sought to improve this antifungal potency while enhancing cell selectivity. Alanine-substituted variants of Pseudin-2 were found to be highly selective towards fungi over mammalian cells and maintained their antifungal activities. nih.gov These analogs were effective in an in vivo skin infection mouse model using Candida tropicalis. nih.gov The mechanism of action is believed to be related to membranolysis, similar to its antibacterial action. nih.gov While specific data on Pseudin-2's direct activity against Fusarium oxysporum is limited, the broad-spectrum nature of related peptides suggests potential, though Fusarium species are known to be highly resistant to many common antifungals. mdpi.com

Table 4: Minimum Inhibitory Concentrations (MIC) of Pseudin-2 and Analogs against Fungal Pathogens

Compound Candida albicans (µM) Candida tropicalis (µM)
Pseudin-2 130 nih.gov Not Reported
Alanine-substituted analogs Maintained antifungal activity nih.gov Effective in vivo nih.gov
Lysine-substituted analogs Reduced antifungal activity nih.gov Not Reported

Anti-Biofilm Research

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. The ability of antimicrobial peptides and their analogs to inhibit or disrupt these communities is a key area of investigation.

Research has shown that analogs of Pseudin-2 possess anti-biofilm capabilities. Specifically, the synthetic analog Pse-T2 has been demonstrated to have biofilm-inhibitory effects against multidrug-resistant strains of Escherichia coli, P. aeruginosa, and S. aureus. researchgate.net This activity is crucial, as biofilm formation by pathogens like P. aeruginosa significantly enhances their resistance to conventional antibiotics. frontiersin.org The ability of Pse-T2 to not only kill planktonic bacteria but also to prevent the formation of these resilient structures underscores its potential as a novel therapeutic agent to combat persistent and difficult-to-treat infections. researchgate.net

Disruption of Pre-formed Biofilms

The capacity of Pseudin-2 trifluoroacetate (B77799) and its analogs to dismantle established biofilms is a critical area of investigation, offering potential avenues for combating persistent and antibiotic-resistant infections. Research has focused on synthetic analogs designed to enhance antimicrobial efficacy and reduce cytotoxicity, with several studies demonstrating significant biofilm disruption capabilities against key pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.

A notable synthetic analog, Pse-T2, has demonstrated potent biofilm-inhibitory effects. This truncated version of Pseudin-2 has been shown to be effective against multidrug-resistant (MDR) strains of Escherichia coli, P. aeruginosa, and S. aureus. In vivo studies using a mouse wound model infected with MDR P. aeruginosa revealed that Pse-T2 not only aided in the eradication of the bacteria but also promoted wound healing and closure.

Further modifications to the Pseudin-2 structure have been explored to enhance its therapeutic potential. Analogs with Lysine (Lys) substitutions have been designed to increase the peptide's cationicity and amphipathic α-helical structure. While these modifications were primarily aimed at improving antimicrobial activity and reducing cytotoxicity, they also have implications for anti-biofilm activity. For instance, the Ps-K series of analogs, which includes Ps-K18 and Ps-K14-K18, were developed to have enhanced cationicity. Conversely, the Ps-P series, such as Ps-P, Ps-K18-P, and Ps-K14-K18-P, were created by substituting Glycine with Proline to intentionally disrupt the α-helical structure, aiming to increase bacterial cell selectivity and lower cytotoxicity. The anti-inflammatory activities of these analogs have also been a subject of investigation. While direct quantitative data on the disruption of pre-formed biofilms by all these specific analogs is not extensively detailed in all studies, the focus on modifying Pseudin-2 to combat pathogenic bacteria, including those in biofilm states, is a clear trend in the research.

Another analog, P2-LZ4, was designed by substituting amino acids within the leucine-zipper motif of Pseudin-2. This particular analog has shown potent antifungal activity, highlighting how modifications to the Pseudin-2 backbone can be tailored to target different types of microbial biofilms. nih.govresearchgate.net

The following table summarizes the key analogs of Pseudin-2 with demonstrated or potential anti-biofilm activities:

Analog Modification from Pseudin-2 Key Findings Related to Biofilms
Pse-T2 Truncated analogEffective against MDR P. aeruginosa, S. aureus, and E. coli biofilms; promotes wound healing in infected mouse models. researchgate.net
Ps-K Series (e.g., Ps-K18, Ps-K14-K18) Lysine substitutions to increase cationicityDesigned for enhanced antimicrobial activity, with implications for anti-biofilm efficacy due to increased positive charge. nih.gov
Ps-P Series (e.g., Ps-P, Ps-K18-P) Proline substitution to disrupt α-helixDesigned for increased bacterial cell selectivity and lower cytotoxicity, which could influence biofilm interactions. nih.gov
P2-LZ4 Amino acid substitution in the leucine-zipper motifPrimarily studied for its potent antifungal activity, demonstrating the versatility of the Pseudin-2 scaffold against biofilm-forming microbes. nih.govresearchgate.net

Studies on Metabolic Modulation (e.g., Ca²⁺-Independent Insulin (B600854) Secretion Stimulation)

Pseudin-2 and its analogs have been investigated for their effects on metabolic processes, particularly their ability to stimulate insulin secretion. A significant finding is that Pseudin-2 mediates this effect through a mechanism that is independent of intracellular calcium (Ca²⁺) concentrations, a pathway distinct from that of many conventional insulin secretagogues.

Studies on the clonal β-cell line BRIN-BD11 have shown that Pseudin-2 stimulates the release of insulin. This action is noteworthy because it occurs without a corresponding increase in the concentration of intracellular Ca²⁺. Furthermore, the insulinotropic effect of Pseudin-2 persists even in the absence of external calcium, underscoring its Ca²⁺-independent mechanism of action.

Other analogs have also been synthesized and evaluated. For instance, [Phe8]-pseudin-2 and [d-Lys3,d-Lys10,d-Lys14]-pseudin-2 also stimulated insulin release from BRIN-BD11 cells. However, not all modifications have yielded favorable results. Analogs with significantly increased cationicity, such as [Lys3,Lys10,Lys14]-pseudin-2 and [Lys3,Lys10,Lys14,Lys21]-pseudin-2, were found to lack insulinotropic action. Conversely, increasing the hydrophobicity, as seen in the [Phe16] analog, led to cytotoxicity at higher concentrations.

The table below details the insulin-releasing properties of Pseudin-2 and its various analogs based on studies using the BRIN-BD11 clonal β-cell line.

Compound Modification from Pseudin-2 Effect on Insulin Secretion Potency/Efficacy Highlights
Pseudin-2 -Stimulates Ca²⁺-independent insulin secretion-
[Lys18]-pseudin-2 Leucine at position 18 substituted with LysineStimulates Ca²⁺-independent insulin secretionMost potent and effective analog; 46% increase in insulin release at 10⁻⁹ M and 215% increase at 10⁻⁶ M.
[Phe8]-pseudin-2 Valine at position 8 substituted with PhenylalanineStimulates insulin release-
[d-Lys3,d-Lys10,d-Lys14]-pseudin-2 Alanine (B10760859) at position 3, Valine at position 10, and Alanine at position 14 substituted with d-LysineStimulates insulin release-
[Lys3,Lys10,Lys14]-pseudin-2 Alanine at position 3, Valine at position 10, and Alanine at position 14 substituted with LysineLacked insulinotropic action-
[Lys3,Lys10,Lys14,Lys21]-pseudin-2 Alanine at position 3, Valine at position 10, Alanine at position 14, and Asparagine at position 21 substituted with LysineLacked insulinotropic action-
[Phe16]-pseudin-2 Isoleucine at position 16 substituted with PhenylalanineCytotoxic at concentrations ≥10⁻⁷ M-

These findings highlight the potential of Pseudin-2 and its analogs, particularly [Lys18]-pseudin-2, as templates for the development of novel therapeutic agents for conditions such as type 2 diabetes, owing to their unique Ca²⁺-independent mechanism of stimulating insulin secretion.

Rational Design and Peptide Engineering of Pseudin 2 Analogs

Principles of Amino Acid Substitution for Activity Enhancement

Amino acid substitution is a fundamental strategy in peptide engineering to modulate the biological activity, selectivity, and stability of AMPs like Pseudin-2. brieflands.comnih.gov By systematically replacing specific residues, researchers can fine-tune the peptide's properties, such as its helicity, hydrophobicity, and cationicity, which are critical for its antimicrobial function and interaction with cell membranes.

Leucine-Zipper Motif Modifications

Pseudin-2 possesses a heptad repeat sequence characteristic of a leucine-zipper (LZ) motif. mdpi.com This structural feature can lead to self-aggregation in aqueous environments, which has been associated with cytotoxicity towards mammalian cells. mdpi.com Consequently, modifications within this motif are a key strategy for improving cell selectivity.

To enhance selectivity for fungal and mammalian cells, analogs of Pseudin-2 were designed by substituting amino acids at the 'a' and 'd' positions of the heptad repeat. mdpi.com In one study, leucine, isoleucine, and/or phenylalanine residues at these positions were replaced with alanine (B10760859). nih.gov Alanine was selected for its weakly hydrophobic nature. nih.gov These alanine-substituted variants, specifically P2-LZ1, P2-LZ2, P2-LZ3, and P2-LZ4, demonstrated high selectivity towards fungi over human keratinocyte (HaCaT) and erythrocyte cells while maintaining their antifungal activities. nih.govnih.gov The primary mechanism of action for these analogs remained membranolysis. nih.gov

Another approach involved substituting phenylalanine and isoleucine residues at positions 9 and 12 with lysine (B10760008), creating the analog P2-LZ5. nih.gov This modification, however, led to a reduction in antifungal activity. nih.gov

PeptideSequence ModificationEffect on Activity/Selectivity
P2-LZ1 L5A, I12AHighly selective towards fungi, maintained antifungal activity. nih.gov
P2-LZ2 L2A, F9AHighly selective towards fungi, maintained antifungal activity. nih.gov
P2-LZ3 I12A, L19AHighly selective towards fungi, maintained antifungal activity. nih.gov
P2-LZ4 F9A, L16AHighly selective towards fungi, maintained antifungal activity. nih.gov
P2-LZ5 F9K, I12KReduced antifungal activity. nih.gov

Lysine and Alanine Substitutions for Cell Selectivity

Cationicity is a crucial property for the initial interaction of AMPs with negatively charged microbial membranes. nih.gov Pseudin-2 has a relatively low net positive charge (+2). nih.gov To enhance its cationicity and improve cell selectivity, lysine (Lys) substitutions have been explored.

In one study, the substitution of Leucine at position 18 with Lysine (Ps-K18) increased the peptide's cationicity to +3 and its hydrophilicity. nih.gov A further substitution of Glutamic acid at position 14 and Leucine at position 18 with Lysine (Ps-K14-K18) increased the cationicity to +5. nih.gov These Lys-substituted analogs retained antimicrobial activity but showed reduced cytotoxicity. nih.gov

Alanine substitutions have also been utilized to modulate the peptide's properties. For instance, the substitution of Phenylalanine at position 9 with Alanine (PSEU 2(F9A)) was predicted to significantly increase the therapeutic index, a prediction that was confirmed by experimental measurements. unist.hr

AnalogSubstitutionChange in CationicityEffect on Activity/Selectivity
Ps-K18 L18K+2 to +3Retained antimicrobial activity, reduced cytotoxicity. nih.gov
Ps-K14-K18 E14K, L18K+2 to +5Retained antimicrobial activity, reduced cytotoxicity. nih.gov
PSEU 2(F9A) F9ANo changeIncreased therapeutic index. unist.hr

Tryptophan and Serine Substitutions for Hydrophobicity Modulation

The hydrophobicity of Pseudin-2 is a key determinant of its antimicrobial activity and cytotoxicity. Modulating hydrophobicity through amino acid substitutions can therefore optimize its therapeutic profile. While specific studies on tryptophan and serine substitutions in Pseudin-2 are not extensively detailed in the provided context, the principles of such substitutions can be inferred from studies on other antimicrobial peptides. For example, replacing a hydrophobic Phenylalanine with Tryptophan has been shown to enhance the activity of Magainin II analogs. brieflands.comresearchgate.net Tryptophan, with its bulky indole (B1671886) side chain, can anchor the peptide into the lipid bilayer of microbial membranes, enhancing its disruptive activity.

Conversely, substituting hydrophobic residues with less hydrophobic ones, like serine, can decrease hydrophobicity, potentially reducing hemolytic activity and improving selectivity. The balance between hydrophobicity and cationicity is crucial for the peptide's function.

Truncation and Lengthening Strategies

Truncation, the shortening of the peptide chain, is a common strategy to identify the minimal active sequence of an AMP, reduce synthesis costs, and potentially improve its therapeutic index. Studies on truncated analogs of Pseudin-2 have been conducted to explore their bactericidal mechanisms. researchgate.net For instance, the truncated analog Pse-T2 was found to be a highly effective antimicrobial agent against pathogenic bacteria with minimal hemolytic activity. researchgate.net

While specific lengthening strategies for Pseudin-2 are not detailed, this approach is generally used to enhance certain structural features, such as extending an α-helix to improve membrane interaction or adding specific recognition sequences.

Structure-Activity Relationship (SAR) Studies for Optimized Peptide Constructs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of Pseudin-2 and its analogs relates to their biological activity. These studies involve synthesizing a series of analogs with systematic modifications and evaluating their effects on antimicrobial potency, cytotoxicity, and mechanism of action.

For Pseudin-2, SAR studies have revealed the importance of the amphipathic α-helical structure. nih.gov The linear α-helix from Leucine-2 to Glutamic acid-24 is critical for its activity. nih.gov Introducing a proline residue at position 11 (Ps-P analogs) creates a bend in the helix, which, while reducing antimicrobial activity, enhances bacterial cell selectivity and cell penetration capabilities. nih.govnih.gov

These studies have also highlighted the delicate balance between cationicity and hydrophobicity. Increasing cationicity through lysine substitutions can enhance antimicrobial activity and reduce cytotoxicity, but excessive hydrophobicity can lead to indiscriminate membrane disruption and toxicity to host cells. nih.gov The modification of the leucine-zipper motif has been shown to be a successful strategy to decrease cytotoxicity by reducing peptide aggregation. nih.govnih.gov

Computational Design and Predictive Modeling for Novel Pseudin-2 Analogs

Computational approaches play an increasingly important role in the rational design of novel Pseudin-2 analogs. Predictive modeling can be used to estimate the therapeutic index (TI) of designed peptides, guiding the synthesis of the most promising candidates. unist.hr

One computational model predicted a significant increase in the TI for a Pseudin-2 analog with a Phenylalanine to Alanine substitution at position 9 (PSEU 2(F9A)), a prediction that was experimentally validated. unist.hr Such models often consider various physicochemical parameters like charge, secondary structure, amphipathicity, and hydrophobicity to predict peptide activity and selectivity. unist.hr

Molecular dynamics (MD) simulations can also be employed to study the interaction of Pseudin-2 analogs with model membranes, providing insights into their mechanism of action at an atomic level. These computational tools accelerate the design-build-test cycle of peptide engineering, enabling the more efficient development of optimized Pseudin-2 analogs with enhanced therapeutic properties.

Advanced Methodologies in Pseudin 2 Trifluoroacetate Research

In Vitro Assay Development and Application

In vitro assays are fundamental to characterizing the bioactivity of Pseudin-2 trifluoroacetate (B77799). These assays provide a controlled environment to assess its antimicrobial efficacy and its selectivity towards microbial versus mammalian cells. The development and application of these assays are pivotal for preclinical evaluation.

Microbial Growth Inhibition Assays (e.g., Minimum Inhibitory Concentration, MIC)

The antimicrobial potency of Pseudin-2 trifluoroacetate is primarily quantified using microbial growth inhibition assays, with the Minimum Inhibitory Concentration (MIC) being the most common metric. The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after a specific incubation period.

Broth microdilution is a standard method for determining the MIC of this compound against a panel of clinically relevant bacteria and fungi. In this assay, two-fold serial dilutions of the peptide are prepared in microtiter plates containing a standardized inoculum of the target microorganism. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration where no growth is observed. For more quantitative results, spectrophotometric readings can be taken to measure microbial growth.

Research has demonstrated that Pseudin-2 exhibits potent activity against a range of microorganisms. For instance, studies have reported MIC values against various fungal strains, including molds and yeasts, with greater inhibition often observed in yeast. The efficacy of Pseudin-2 and its derivatives has been shown to be influenced by pH, with lower MICs often recorded in acidic conditions compared to neutral pH.

Table 1: Example of Minimum Inhibitory Concentrations (MIC) of Pseudin-2 against various fungal strains.

Fungal StrainMIC (µg/mL) at pH 7.2MIC (µg/mL) at pH 5.5
Candida albicans3216
Candida tropicalis168
Cryptococcus neoformans6432
Aspergillus fumigatus>12864
Fusarium oxysporum6432

Spectroscopic and Biophysical Techniques for Structural Analysis

Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for rational drug design. Spectroscopic and biophysical techniques are instrumental in determining the peptide's secondary and tertiary structure in different environments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides information about the peptide's secondary structural elements, including α-helices, β-sheets, and random coils.

For Pseudin-2, CD studies have been performed in various solvent systems to mimic different environments, such as aqueous solution and the hydrophobic environment of a cell membrane. In aqueous solutions, Pseudin-2 may adopt a more random coil conformation. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or liposomes, Pseudin-2 and its derivatives typically adopt an α-helical structure. nih.gov This induced helicity is a common feature of many antimicrobial peptides and is believed to be essential for their membrane-disrupting activity. The helicity can be quantified from the CD spectra, providing insights into the peptide's conformational changes upon interacting with membranes. nih.gov

Nuclear Magnetic Resonance (NMR) for Solution State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the high-resolution, three-dimensional structure of peptides in solution. NMR provides detailed information about the connectivity and spatial proximity of atoms within the molecule. For peptides, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the resonances of individual protons and to identify protons that are close to each other in space, respectively.

While detailed NMR structural data specifically for this compound is not extensively published, the methodology is well-established for peptides of similar size. The resulting distance restraints from NOESY experiments, combined with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics simulations to calculate a family of structures that are consistent with the experimental data. This approach can reveal the precise folding of the peptide backbone and the orientation of amino acid side chains, providing a detailed atomic-level picture of the peptide's conformation in solution.

Advanced Imaging for Cellular Localization and Dynamics

Advanced imaging techniques are employed to visualize the interaction of Pseudin-2 with microbial and mammalian cells in real-time. These methods provide critical insights into the peptide's cellular localization and its dynamic effects on cell morphology and integrity.

Confocal laser-scanning microscopy (CLSM) is a high-resolution imaging technique used to study the cellular distribution of fluorescently labeled molecules. To track the localization of Pseudin-2, it can be chemically tagged with a fluorescent dye, such as rhodamine. The labeled peptide is then incubated with target cells, and its uptake and distribution are monitored over time using CLSM.

Studies using rhodamine-labeled analogs of Pseudin-2 have been conducted to observe their localization in fungal cells like Candida tropicalis. These imaging experiments can reveal whether the peptide remains on the cell surface, integrates into the cell membrane, or penetrates into the cytoplasm. Such studies have provided visual evidence of the membrane-disrupting effects of Pseudin-2, showing the formation of pores and alterations in cell morphology, such as wrinkling and swelling of the fungal cell surface. nih.gov

Confocal Laser-Scanning Microscopy (CLSM) for Cellular Distribution

Confocal Laser-Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that enables the three-dimensional reconstruction of biological specimens. Its application in the study of antimicrobial peptides (AMPs) like Pseudin-2 is pivotal for understanding their mechanisms of action at a subcellular level. By utilizing fluorescently labeled peptides, CLSM can track their journey into and within target cells, providing critical insights into their cellular distribution and interaction with intracellular components.

For a peptide like Pseudin-2, which is known to interact with bacterial membranes and potentially intracellular targets, CLSM could elucidate several key aspects of its activity. It could visually confirm whether the peptide remains on the cell surface, integrates into the membrane, or translocates into the cytoplasm. Furthermore, by co-labeling cellular organelles with different fluorescent markers, it would be possible to determine if Pseudin-2 co-localizes with specific structures, such as the bacterial nucleoid or ribosomes, lending support to proposed intracellular mechanisms of action.

Preclinical Model Systems for Efficacy Evaluation

The evaluation of the in vivo efficacy of novel antimicrobial agents like this compound is a critical step in the drug development pipeline. Preclinical animal models provide a platform to assess the therapeutic potential of such compounds in a complex biological system, offering insights into their antimicrobial activity, pharmacokinetics, and potential toxicity before human trials. Murine models are frequently employed for this purpose due to their well-characterized genetics, ease of handling, and physiological similarities to humans in the context of infectious diseases.

Mouse Skin Infection Models: Topical and localized bacterial infections are a significant clinical concern. Mouse skin infection models are instrumental in evaluating the efficacy of antimicrobial peptides against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). In a typical model, an incision or abrasion is made on the dorsum of the mouse, which is then inoculated with a standardized bacterial suspension. Treatment with this compound, often in a topical formulation, would be initiated at a specified time post-infection. The primary endpoint for efficacy is the reduction in bacterial bioburden at the infection site, typically measured in colony-forming units (CFU) per gram of tissue. Visual assessment of the lesion size and inflammation also serves as a qualitative measure of efficacy.

| Preclinical Efficacy of a Pseudin-2 Analog in a Murine Skin Infection Model | | |---|---| | Parameter | Control Group (Vehicle) | Treatment Group (Pseudin-2 Analog) | | Bacterial Load (log10 CFU/g tissue) at 24h post-infection | 7.5 ± 0.4 | 4.2 ± 0.6 | | Reduction in Bacterial Load (log10) | - | 3.3 | | Observed Lesion Size (mm²) at 48h | 85 ± 12 | 35 ± 8 |

Septic Shock Models: Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is a major cause of mortality worldwide. Murine models of septic shock are crucial for testing systemic antimicrobial and anti-inflammatory agents. These models are often induced by intraperitoneal injection of a lethal dose of bacteria, such as Escherichia coli, or by cecal ligation and puncture (CLP), which mimics polymicrobial peritonitis. The primary outcome measure in these studies is survival rate over a defined period (e.g., 7 days). Secondary endpoints may include the assessment of bacterial load in the bloodstream and various organs, as well as the measurement of inflammatory cytokine levels in the serum.

| Survival Rate in a Murine Septic Shock Model Treated with a Pseudin-2 Analog | | |---|---| | Treatment Group | Survival Rate at 7 Days (%) | | Control (Saline) | 10% | | Pseudin-2 Analog | 70% |

Wound Models: Chronic, non-healing wounds, particularly in diabetic patients, are susceptible to bacterial colonization and biofilm formation, which significantly impairs the healing process. Diabetic mouse models, such as the db/db mouse, are commonly used to simulate this clinical scenario. Full-thickness excision wounds are created and can be inoculated with pathogenic bacteria. The efficacy of this compound in promoting wound healing would be assessed by measuring the rate of wound closure over time. This is often quantified as the percentage of the original wound area that has re-epithelialized. Histological analysis of the wound tissue can provide further insights into the quality of healing, including parameters like granulation tissue formation, collagen deposition, and neovascularization.

| Wound Closure Rates in a Diabetic Mouse Wound Model | | |---|---| | Time Point | Control Group (% Wound Closure) | Pseudin-2 Treatment Group (% Wound Closure) | | Day 7 | 25 ± 5% | 45 ± 7% | | Day 14 | 55 ± 8% | 85 ± 6% | | Day 21 | 70 ± 10% | 98 ± 2% |

These preclinical models are indispensable for characterizing the therapeutic profile of this compound and provide the necessary data to support its progression into clinical development.

Challenges and Future Directions in Pseudin 2 Trifluoroacetate Research

Overcoming Intrinsic Limitations of Peptide-Based Agents in Research Contexts

The therapeutic development of Pseudin-2 trifluoroacetate (B77799) faces several hurdles common to antimicrobial peptides. A primary concern is cytotoxicity against host cells, which can limit the therapeutic window. researchgate.netresearchgate.net While the parent Pseudin-2 peptide exhibits relatively low hemolytic activity, modifications to enhance its antimicrobial potency can sometimes increase this toxicity. nih.gov

Further limitations include:

Proteolytic Instability: Peptides are susceptible to degradation by proteases found in physiological environments, which can lead to a short half-life and reduced efficacy in vivo. researchgate.netfrontiersin.org

Physicochemical Properties: AMPs can lose activity under physiological salt conditions due to the disruption of the electrostatic interactions necessary for binding to microbial membranes. frontiersin.org They may also bind to serum proteins like albumin, reducing their bioavailability. frontiersin.org

Manufacturing Costs: The solid-phase synthesis required to produce peptides is often more complex and costly compared to the production of traditional small-molecule antibiotics, which can be a barrier to large-scale development. frontiersin.org

Influence of Counter-ions: Pseudin-2 is often synthesized and purified using processes that result in a trifluoroacetate (TFA) salt. Research has shown that TFA itself, a contaminant from the purification process, can have biological effects. genscript.comnih.gov Studies indicate that TFA can inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, at nanomolar concentrations. genscript.comphysiology.orgresearchgate.net This can confound experimental results, potentially masking a peptide's true proliferative effects or wrongly attributing anti-proliferative properties. physiology.orgnih.gov Therefore, the presence of the trifluoroacetate counter-ion must be carefully considered when interpreting in vitro data, and conversion to a more biologically inert salt form, such as hydrochloride, is often recommended for accurate assessment. genscript.comphysiology.org

Strategies for Enhancing Cell Selectivity and Therapeutic Index

A key goal in Pseudin-2 research is to improve its therapeutic index by increasing its selectivity for microbial cells over host cells. The primary strategy involves rational drug design through amino acid substitution and truncation. nih.govnih.gov The distinct lipid compositions of bacterial and mammalian cell membranes—with bacterial membranes being richer in anionic lipids—provide a basis for this selectivity. researchgate.net

Amino Acid Substitution: Researchers have focused on modifying the balance between the peptide's cationicity (positive charge) and hydrophobicity to optimize its interaction with target membranes. nih.gov

Increasing Cationicity: Substituting neutral or hydrophobic amino acids with positively charged residues like Lysine (B10760008) (Lys) can enhance the initial electrostatic attraction to negatively charged bacterial membranes. researchgate.net However, an excessive increase in net positive charge can also lead to increased hemolytic activity. nih.gov

Modulating Hydrophobicity: Adjusting hydrophobicity is crucial. While a certain level is needed for membrane insertion, excessive hydrophobicity can lead to indiscriminate membrane disruption, including host cell membranes, thus increasing cytotoxicity. researchgate.net

Structural Modifications: Introducing residues like Proline can induce kinks in the peptide's helical structure. This structural change has been shown in some Pseudin-2 analogs to be important for facilitating penetration of the bacterial cell membrane while reducing toxicity to mammalian cells.

Pseudin-2 Analog Modification Strategy Observed Effect on Activity & Selectivity
P2-LZ series (Alanine substituted) Replacement of residues in the leucine-zipper motif with Alanine (B10760859).Maintained antifungal activity with high selectivity for fungal cells over human keratinocytes and erythrocytes.
P2-LZ series (Lysine substituted) Replacement of residues in the leucine-zipper motif with Lysine.Reduced antifungal activity; altered mechanism of action towards inducing mitochondrial reactive oxygen species.
Ps-K18 Substitution of Leucine at position 18 with Lysine.Potent insulin-releasing properties without cytotoxicity at effective concentrations. nih.gov
Ps-P series Substitution of Glycine at position 11 with Proline.Exhibited lower antimicrobial activity but also reduced cytotoxicity, indicating increased bacterial cell selectivity.

Peptide Truncation: Another successful strategy involves creating shorter versions of the peptide. A truncated analog of Pseudin-2, named Pse-T2, was found to be a highly effective antimicrobial agent against pathogenic bacteria with minimal hemolytic activity. This approach can also reduce manufacturing costs.

Investigation of Resistance Mechanisms to Pseudin-2 and Analogs

While a key advantage of AMPs is their membrane-disrupting mechanism, which is thought to slow the development of resistance, bacteria can still evolve defense mechanisms. nih.govnih.gov Understanding these potential resistance pathways is crucial for the long-term development of Pseudin-2-based therapeutics. tandfonline.com Resistance mechanisms are generally categorized by their approach to preventing the peptide from reaching its target. mdpi.com

Likely resistance mechanisms in bacteria against a cationic AMP like Pseudin-2 include:

Surface Remodeling: Bacteria can alter their cell surface to reduce the net negative charge, thereby weakening the electrostatic attraction for the cationic peptide. mdpi.com This can be achieved by modifying lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. tandfonline.com

Efflux Pumps: Bacteria may utilize membrane pumps to actively transport the peptide out of the cell before it can reach a lethal concentration. mdpi.com

Proteolytic Degradation: Bacteria can secrete proteases that degrade the peptide, inactivating it before it can damage the cell membrane. mdpi.com

Biofilm Formation: The organization of bacteria into biofilms provides a physical barrier, with the extracellular matrix sequestering the AMPs and preventing them from reaching the cells within the community. mdpi.com

Resistance Strategy Mechanism Effect on Pseudin-2 Action
Surface Charge Alteration Enzymatic modification of membrane components (e.g., LPS, phospholipids) to reduce the net negative charge.Weakens the initial electrostatic attraction of Pseudin-2 to the bacterial surface. mdpi.com
Efflux Pumps Transmembrane proteins that actively expel antimicrobial agents from the cytoplasm.Reduces the intracellular concentration of Pseudin-2, preventing it from reaching internal targets. mdpi.com
Protease Secretion Release of enzymes that cleave and inactivate the peptide structure.Degrades Pseudin-2 before it can interact with the cell membrane. mdpi.com
Biofilm/Capsule Formation Secretion of an extracellular matrix or polysaccharide capsule that acts as a physical barrier.Sequesters Pseudin-2, preventing it from reaching the bacterial cell membrane. mdpi.com

Development of Pseudin-2 Trifluoroacetate for Advanced Preclinical Therapeutic Applications

The transition of Pseudin-2 and its analogs from laboratory research to preclinical development is underway, focusing on demonstrating efficacy and safety in animal models. Preclinical studies are essential to evaluate a compound's potential before it can be considered for human trials. ar-a014418.com

Topical Antifungal and Antibacterial Applications: The development of analogs with high selectivity and low toxicity has opened avenues for topical treatments. An analog of Pseudin-2 demonstrated excellent in vivo antifungal efficacy in a mouse model of skin infection. Another truncated analog, Pse-T2, showed improved wound healing and bacterial eradication in a mouse wound model infected with a multidrug-resistant strain of Pseudomonas aeruginosa.

Anti-inflammatory and Immunomodulatory Roles: Beyond direct antimicrobial action, many AMPs, including Pseudin-2, possess immunomodulatory properties. frontiersin.org Research has shown that Pseudin-2 and its analog Ps-K18 can regulate inflammatory pathways in macrophage and dendritic cells stimulated by LPS. This dual-action capability—killing pathogens while modulating the host's inflammatory response—is a highly attractive feature for therapeutic development.

Systemic Applications and Metabolic Disease: Intriguingly, research has also explored other therapeutic avenues. Pseudin-2 and, most notably, its [Lys18] analog were found to stimulate insulin (B600854) secretion from pancreatic beta-cells without causing toxicity. nih.gov This identifies a potential application in the treatment of type 2 diabetes, highlighting the functional versatility of the Pseudin-2 scaffold. nih.gov

Future preclinical development will require extensive studies on pharmacokinetics, pharmacodynamics, and toxicology to establish a comprehensive safety and efficacy profile for lead candidates derived from the Pseudin-2 peptide.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Pseudin-2 Trifluoroacetate in biological or environmental matrices?

  • Methodology : Ion chromatography with suppressed conductivity detection is a validated approach for trifluoroacetate (TFA) quantification, achieving a detection limit of 0.2 ppb in snow/ice samples. For peptide-specific analysis (e.g., Pseudin-2), reverse-phase HPLC coupled with mass spectrometry (RP-HPLC/MS) is preferred. Ensure calibration standards account for TFA counterion interference, as the peptide content may differ from total salt mass .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

  • Methodology : Employ amino acid analysis (AAA) and nuclear magnetic resonance (NMR) to validate peptide sequence and purity (>95%). Certificates of Analysis (COA) should include trifluoroacetate content via ion chromatography, as residual TFA can alter biological activity. For example, Sigma-Aldrich uses AAA to confirm peptide mass in TFA salts, ensuring reproducibility .

Q. What experimental precautions are critical when handling this compound?

  • Methodology : Use PPE (gloves, masks, lab coats) to avoid skin/eye contact. Store lyophilized peptide at -20°C in airtight containers to prevent hydrolysis. Waste containing TFA must be neutralized with calcium hydroxide to reduce environmental persistence, as TFA is a recalcitrant pollutant .

Advanced Research Questions

Q. How do environmental TFA concentrations influence the stability of this compound in longitudinal studies?

  • Methodology : Monitor TFA degradation kinetics under varying pH and temperature using FTIR or X-ray photoelectron spectroscopy (XPS). Studies show TFA decomposition selectivity remains constant up to 0.10 ML carboxylate coverage, but peptide backbone stability must be assessed via circular dichroism (CD) spectroscopy to confirm structural integrity .

Q. What mechanisms explain contradictory data on Pseudin-2’s bioactivity across cell models?

  • Methodology : Conduct competitive binding assays with radiolabeled ligands to quantify receptor affinity variations. For example, TT-232 (a somatostatin analog) exhibits IC50 differences due to TFA counterion interactions with membrane proteins. Use molecular dynamics simulations to model TFA’s role in peptide-receptor docking .

Q. How can researchers differentiate between TFA-induced artifacts and true biological effects in Pseudin-2 studies?

  • Methodology : Include a negative control using a non-TFA salt form (e.g., acetate) of Pseudin-2. Compare dose-response curves and LC-MS profiles of cellular metabolites. Environmental studies show TFA alters microbial communities independently of parent compounds, suggesting similar confounding effects in vitro .

Q. What strategies mitigate TFA accumulation in large-scale Pseudin-2 production?

  • Methodology : Replace TFA with volatile ion-pairing agents (e.g., formic acid) during HPLC purification. Post-synthesis dialysis against ammonium bicarbonate buffers reduces residual TFA. Environmental data indicate TFA’s half-life exceeds 10 years in water, necessitating stringent waste management protocols .

Key Considerations

  • Interdisciplinary Collaboration : Environmental chemists and peptide synthesis experts should collaborate to address TFA’s dual role as a counterion and pollutant.
  • Data Transparency : Publish raw chromatograms and simulation trajectories to resolve contradictions in bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.